Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)
Description
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI) is a chiral carboxylic acid derivative characterized by a tert-butoxycarbonyl (BOC)-protected aminooxy group at the 2nd carbon of the propanoic acid backbone. The BOC group [(1,1-dimethylethoxy)carbonyl] is a widely used protecting group for amines, enhancing stability during synthetic processes . The (R)-configuration at the chiral center introduces stereochemical specificity, which is critical in pharmaceutical and agrochemical applications where enantiomeric purity impacts biological activity. The compound’s molecular formula is C₈H₁₅NO₅, with a molecular weight of 205.21 g/mol .
Properties
Molecular Formula |
C8H15NO5 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid |
InChI |
InChI=1S/C8H15NO5/c1-5(6(10)11)14-9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1 |
InChI Key |
NRYLENBEAWHHMU-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)ONC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)O)ONC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The compound is typically synthesized starting from a suitably protected aminooxy precursor or from aminooxyacetic acid derivatives, followed by Boc-protection and coupling to the propanoic acid moiety.
Step 1: Formation of the aminooxy intermediate
Introduction of the aminooxy (-ONH2) group is commonly achieved by converting a hydroxylamine derivative into its protected form. This is often done by reacting hydroxylamine with tert-butyl chloroformate to form the Boc-protected aminooxy intermediate.Step 2: Coupling with propanoic acid
The Boc-protected aminooxy intermediate is then coupled with propanoic acid or its activated derivatives (e.g., acid chlorides or esters) under mild conditions to form the target compound.Step 3: Purification
The resulting compound is purified typically by chromatographic techniques or recrystallization, ensuring >99% purity as required for research and pharmaceutical applications.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane (DCM), DMF, or THF | Choice depends on solubility and reactivity |
| Temperature | 0 °C to room temperature | Low temperatures favor stereochemical retention |
| pH | Neutral to slightly basic | Avoids decomposition of Boc group |
| Reaction Time | Several hours (2-24 h) | Monitored by TLC or HPLC |
| Catalysts/Additives | Base such as triethylamine (TEA) | Facilitates Boc protection and coupling |
Representative Synthetic Scheme
$$
\text{NH}2OH + (CH3)_3COCOCl \xrightarrow[\text{TEA}]{0^\circ C \to RT} \text{Boc-NHOH}
$$
$$
\text{Boc-NHOH} + \text{Propanoic acid (activated)} \xrightarrow[\text{TEA}]{RT} \text{Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-}
$$
Analytical Data Supporting Preparation
Purity and Identity Confirmation
NMR Spectroscopy:
^13C NMR spectra confirm the presence of characteristic carbonyl carbons for the Boc group and the carboxylic acid, as well as the propanoic acid backbone carbons.Mass Spectrometry:
Molecular ion peak at m/z 205.21 confirms molecular weight.Chromatography (HPLC):
Purity typically >99% after purification.
Physical Data
| Property | Value |
|---|---|
| Appearance | Clear liquid |
| Assay (Purity) | 99.0% |
| Storage | Cool, dry, well-ventilated place |
| Stability | Stable under inert atmosphere, protected from moisture |
Research Findings and Applications
The Boc-protected aminooxy group in this compound allows for selective conjugation reactions, such as oxime ligation with aldehydes and ketones, which is valuable in bioconjugation and drug design.
The stereochemical configuration (R) is preserved throughout synthesis by controlling reaction conditions, which is crucial for biological activity.
The compound serves as a key intermediate in the synthesis of more complex peptides and amino acid derivatives with potential pharmaceutical applications.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Boc protection of hydroxylamine | Hydroxylamine + tert-butyl chloroformate, TEA, 0 °C to RT | Boc-NHOH intermediate |
| Coupling with propanoic acid | Activated propanoic acid derivative, TEA, RT | Target compound formation |
| Purification | Chromatography or recrystallization | >99% pure product |
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the Boc protecting group under acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxo derivatives, and substituted propanoic acid derivatives .
Scientific Research Applications
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group can be deprotected under acidic conditions to release the free amine, which can then participate in further chemical reactions. The compound’s effects are mediated through its ability to form stable amide bonds with primary amines in the presence of activators such as EDC or HATU .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Variants
2.1.1 3-[[[(1,1-Dimethylethoxy)Carbonyl]Amino]Oxy]Propanoic Acid
- Structure : The substituent is on the 3rd carbon instead of the 2nd.
- Molecular Formula: C₈H₁₅NO₅ (identical to the target compound).
- Key Differences: Positional isomerism alters steric and electronic effects. The 3-substituted isomer may exhibit different solubility and reactivity due to the proximity of the carboxylic acid group to the BOC-protected aminooxy moiety. This impacts its ability to participate in intramolecular interactions or hydrogen bonding .
2.1.2 Propanoic Acid, 3-[2-[[(1,1-Dimethylethoxy)Carbonyl]Amino]Ethoxy]-
- Structure: Features an ethoxy spacer between the BOC-amino group and the propanoic acid.
- Molecular Formula: C₁₀H₁₉NO₅.
- Key Differences : The ethoxy linker increases molecular flexibility and hydrophobicity. This could reduce acidity of the carboxylic acid (compared to the target compound) due to decreased electron-withdrawing effects. Such structural modifications are often employed to modulate pharmacokinetic properties like membrane permeability .
Functional Group Modifications
2.2.1 Propanoic Acid, 3-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-Hydroxy-, Methyl Ester
- Structure : Contains a hydroxyl group on the 2nd carbon and a methyl ester instead of a carboxylic acid.
- Molecular Formula: C₉H₁₇NO₅.
- Key Differences : The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. The methyl ester reduces acidity, making the compound more lipophilic. These changes are relevant in prodrug design, where ester groups improve bioavailability .
2.2.2 2-((tert-Butoxycarbonyl)Amino)-3-Cyanopropanoic Acid
- Structure: Substituted with a cyano group on the 3rd carbon.
- Molecular Formula : C₉H₁₄N₂O₄.
- Key Differences: The electron-withdrawing cyano group increases the acidity of the carboxylic acid (pKa ~1.5–2.5) compared to the target compound. This enhances reactivity in nucleophilic acyl substitution reactions, making it useful in peptide synthesis .
Stereochemical and Electronic Variants
2.3.1 Propanoic Acid, 3-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-Fluoro-, (2S)-(9CI)
- Structure : Contains a fluoro substituent on the 2nd carbon.
- Molecular Formula: C₈H₁₄FNO₄.
- The (2S)-configuration introduces enantiomeric divergence, which may lead to distinct biological activities compared to the (R)-configured target compound .
2.3.2 Propanoic Acid, 2-Methoxy-, 4-Nitrophenyl Ester, (R)-
- Structure : Methoxy group on the 2nd carbon and a 4-nitrophenyl ester.
- Molecular Formula: C₁₀H₁₁NO₅.
- Key Differences: The 4-nitrophenyl ester is a classic activating group for carboxylic acids, facilitating aminolysis or hydrolysis. The methoxy group donates electron density, reducing carboxylic acid acidity. This structure is common in prodrugs or enzyme substrates .
Comparative Data Table
Biological Activity
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI), also known by its CAS number 42989-96-8, is a compound that exhibits significant biological activity. This article explores its biological properties, synthesizing methods, and potential applications in various fields, particularly in pharmacology and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₅NO₅
- Molecular Weight : 205.21 g/mol
- CAS Number : 42989-96-8
The compound features a propanoic acid backbone with a dimethylethoxycarbonyl group attached to an aminooxy functional group, which contributes to its unique biological properties.
The biological activity of propanoic acid derivatives may be attributed to their ability to interfere with microbial cell wall synthesis or disrupt metabolic pathways essential for pathogen survival. The presence of the aminooxy group can facilitate the formation of reactive intermediates that may enhance their antimicrobial effects.
Case Studies
- Antifungal Activity :
- Antibacterial Activity :
Comparative Biological Activity Table
| Compound Name | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |
|---|---|---|
| Compound A | 625 | 1250 (S. aureus) |
| Compound B | 500 | 1000 (S. epidermidis) |
| Propanoic Acid Derivative | TBD | TBD |
Note: TBD indicates that specific data for propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]- (R)-(9CI) is not yet available.
Synthesis Methods
The synthesis of propanoic acid derivatives typically involves multi-step organic reactions, including the use of protecting groups and coupling reactions. The methods often yield high purity and enantiomeric excess, which are critical for evaluating biological activity.
Q & A
Q. Q1: What are the recommended synthetic routes for (R)-configured 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]propanoic acid, and how can chiral purity be ensured?
Methodological Answer: The synthesis typically involves:
Chiral Precursor Selection : Start with (R)-2-hydroxypropanoic acid to retain stereochemistry.
Aminooxy Group Introduction : React with hydroxylamine derivatives under anhydrous conditions (e.g., THF, 0°C) to minimize racemization .
Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the aminooxy group .
Purification : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) confirms enantiomeric excess (>98%) .
Q. Q2: How can conflicting NMR data for the tert-butoxycarbonyl (Boc) group in this compound be resolved?
Methodological Answer: Discrepancies in Boc group signals (e.g., δ 1.4 ppm vs. 1.3 ppm for tert-butyl protons) may arise from:
- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; Boc protons deshield in polar solvents .
- Dynamic Rotamerism : Variable-temperature NMR (VT-NMR) at −40°C resolves splitting due to hindered rotation .
- Cross-Validation : Use HSQC and HMBC to assign overlapping signals, particularly near δ 3.8–4.2 ppm (oxyamine protons) .
Stability & Reactivity
Q. Q3: Under what conditions does the aminooxy group undergo hydrolysis, and how can this be mitigated during storage?
Methodological Answer: The aminooxy group is prone to hydrolysis in:
- Aqueous Media : Degrades rapidly at pH < 3 or > 7.
- Mitigation Strategies :
| Condition | Degradation (7 days) |
|---|---|
| pH 2, 25°C | 95% loss |
| pH 7, 4°C | 5% loss |
Stereochemical Integrity
Q. Q4: What experimental evidence confirms the retention of (R)-configuration during coupling reactions?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis of the Boc-protected intermediate confirms absolute configuration .
- Circular Dichroism (CD) : Compare Cotton effects at 220–240 nm with (R)- and (S)-standards .
- Prochiral Probes : React with L-cysteine; diastereomer formation analyzed via LC-MS distinguishes configurations .
Data Contradiction Analysis
Q. Q5: How to address discrepancies in reported pKa values for the carboxylic acid moiety (range: 2.8–3.5)?
Methodological Answer: Variations arise from:
- Measurement Techniques : Potentiometric titration (aqueous) vs. DFT calculations (gas phase).
- Solvent Systems : Use a unified method (e.g., Sirius T3 instrument with DMSO/water 20:80) for consistency .
- Counterion Effects : Compare sodium vs. free acid forms; Na⁺ lowers apparent pKa by 0.3 units .
Advanced Applications
Q. Q6: How can this compound serve as a chiral building block in peptide mimetics?
Methodological Answer:
- Peptide Coupling : Use EDC/HOBt to conjugate the carboxylic acid to N-terminal amines, retaining stereochemistry .
- Orthogonal Deprotection : TFA cleaves the Boc group selectively without racemization (2 h, 0°C) .
- Case Study : Incorporated into oxyamine-linked glycopeptides for SPR binding studies (KD: 12 nM vs. 35 nM for (S)-form) .
Safety & Handling
Q. Q7: What occupational health protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
